![molecular formula C9H17NO2S B13217905 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a unique structural framework. This compound is part of the azabicyclohexane family, which is known for its high ring strain and potential bioactivity. The presence of the butane-1-sulfonyl group adds to its chemical versatility, making it a valuable scaffold in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation is advantageous for industrial applications due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the synthesis of bioactive compounds and materials science.
Mécanisme D'action
The mechanism of action for 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its highly strained bicyclic structure. This strain can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the butane-1-sulfonyl group.
Bicyclo[3.1.0]hexane: A simpler bicyclic structure without nitrogen or sulfonyl groups.
Bicyclo[1.1.0]butane: Another strained bicyclic compound used in strain-release chemistry.
Uniqueness
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to the presence of both the azabicyclohexane core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
6-butylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-7-13(11,12)10-8-5-4-6-9(8)10/h8-9H,2-7H2,1H3 |
Clé InChI |
XRROKTGNNIVNSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)N1C2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


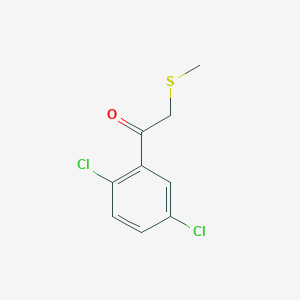
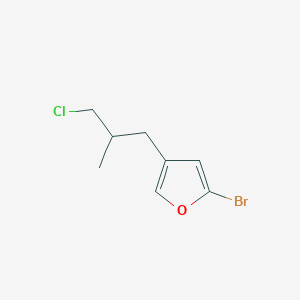
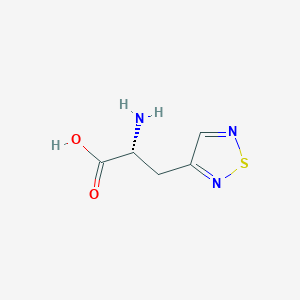
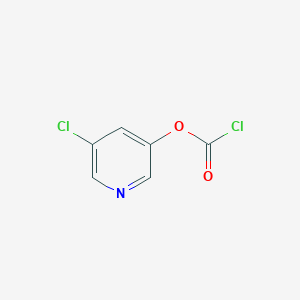
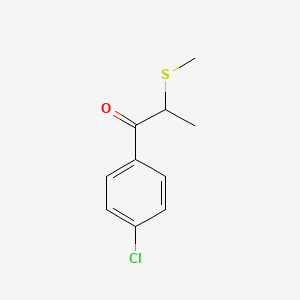
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
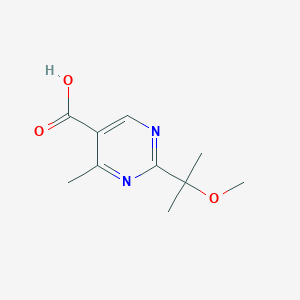
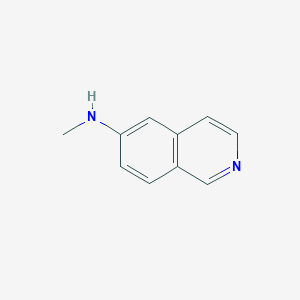
![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
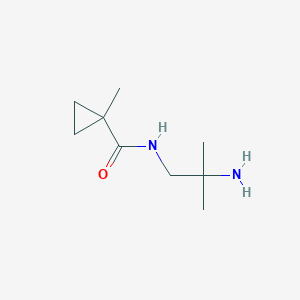
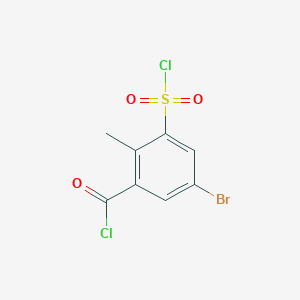
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
